molecular formula C5H6F2N4O B2797037 1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide CAS No. 1002032-57-6

1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2797037
CAS RN: 1002032-57-6
M. Wt: 176.127
InChI Key: SIBJVTGMNWBTNS-UHFFFAOYSA-N
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Description

“1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The difluoromethyl group in the compound is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Synthesis and Structural Analysis

  • Trifluoromethyl-containing Pyrazolyl-carbohydrazides : A series of trifluoromethyl-containing pyrazolyl-carbohydrazides were synthesized, with some being structurally characterized by X-ray diffraction. These compounds demonstrated antioxidant and antimicrobial properties, indicating their potential in developing new therapeutic agents (Bonacorso et al., 2012).
  • Vibrational Spectroscopic Investigations : Extensive quantum chemical studies on N′-diphenylmethylidene pyrazole-3-carbohydrazide derivatives revealed insights into their electronic structure, stability, and reactivity, suggesting their relevance in various industrial and biological applications (Pillai et al., 2017).
  • Novel Pyrazole Integrated 1,3,4-Oxadiazoles : A novel series of pyrazole-integrated 1,3,4-oxadiazoles demonstrated potent antimicrobial activity, showcasing the potential of pyrazole derivatives in addressing microbial resistance challenges (Ningaiah et al., 2014).

Biological Activities and Applications

  • Antimicrobial and Antioxidant Properties : Various pyrazole derivatives, including those with carbohydrazide groups, have been evaluated for their antimicrobial and antioxidant activities, indicating their potential utility in pharmaceuticals and as bioactive agents in other fields (Bonacorso et al., 2012).
  • Molecular Docking Studies : Molecular docking studies on certain pyrazole derivatives have shown that these compounds could be potential inhibitors of specific enzymes or proteins, suggesting their applicability in drug design and therapeutic interventions (Karrouchi et al., 2021).

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

2-(difluoromethyl)pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N4O/c6-5(7)11-3(1-2-9-11)4(12)10-8/h1-2,5H,8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBJVTGMNWBTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-1H-pyrazole-5-carbohydrazide

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